molecular formula C6H5ClN4 B13915715 6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine

6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine

Cat. No.: B13915715
M. Wt: 168.58 g/mol
InChI Key: GWOPBRWBPCAKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with a chlorine atom at the 6th position and an amine group at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with triethyl orthoformate to yield the triazolopyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-1,2,4-triazolo[4,3-a]pyridin-8-amine is unique due to its specific substitution pattern and the presence of both a chlorine atom and an amine group. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C6H5ClN4

Molecular Weight

168.58 g/mol

IUPAC Name

6-chloro-[1,2,4]triazolo[4,3-a]pyridin-8-amine

InChI

InChI=1S/C6H5ClN4/c7-4-1-5(8)6-10-9-3-11(6)2-4/h1-3H,8H2

InChI Key

GWOPBRWBPCAKTC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C=C1Cl)N

Origin of Product

United States

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